molecular formula C30H33NO6 B303668 3,6-DIETHYL 7-(3-METHOXYPHENYL)-2-METHYL-4-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE

3,6-DIETHYL 7-(3-METHOXYPHENYL)-2-METHYL-4-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE

Cat. No.: B303668
M. Wt: 503.6 g/mol
InChI Key: FBAYFMKRSRXVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-DIETHYL 7-(3-METHOXYPHENYL)-2-METHYL-4-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIETHYL 7-(3-METHOXYPHENYL)-2-METHYL-4-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the reaction may start with the formation of an intermediate quinoline derivative, followed by esterification and subsequent functional group modifications .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents that facilitate the desired transformations while minimizing side reactions is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,6-DIETHYL 7-(3-METHOXYPHENYL)-2-METHYL-4-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction may produce more saturated analogs .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis .

Biology

In biological research, derivatives of this compound are studied for their potential pharmacological activities. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities .

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .

Mechanism of Action

The mechanism of action of 3,6-DIETHYL 7-(3-METHOXYPHENYL)-2-METHYL-4-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the functional groups present and their ability to form bonds with target molecules. These interactions can lead to changes in biological activity, such as inhibition of enzyme function or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with varying substituents. Examples include:

Uniqueness

The uniqueness of 3,6-DIETHYL 7-(3-METHOXYPHENYL)-2-METHYL-4-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE lies in its specific substituents, which confer distinct chemical and biological properties. These differences can affect its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C30H33NO6

Molecular Weight

503.6 g/mol

IUPAC Name

diethyl 7-(3-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C30H33NO6/c1-6-36-29(33)24-18(4)31-23-16-22(19-12-10-13-20(15-19)35-5)26(30(34)37-7-2)28(32)27(23)25(24)21-14-9-8-11-17(21)3/h8-15,22,25-26,31H,6-7,16H2,1-5H3

InChI Key

FBAYFMKRSRXVGN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=CC=C3C)C4=CC(=CC=C4)OC

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=CC=C3C)C4=CC(=CC=C4)OC

Origin of Product

United States

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